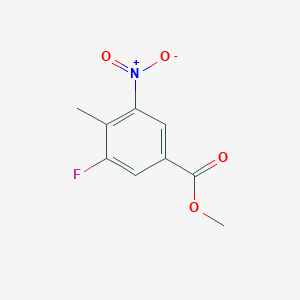

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Description

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic ester featuring a benzoate backbone with three distinct functional groups: a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position. This compound belongs to a class of nitroaromatic esters widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIQHVJXYJGBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656054 | |

| Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057652-89-7 | |

| Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-fluoro-4-methyl-5-nitrobenzoate typically involves:

- Starting from a substituted benzoic acid or methyl benzoate derivative.

- Introduction of the fluorine atom via nucleophilic aromatic substitution or direct fluorination.

- Nitration using mixed acid (nitric and sulfuric acids) under controlled conditions to introduce the nitro group.

- Esterification of the carboxylic acid with methanol, if starting from the acid rather than the ester.

Nitration and Esterification Procedures

A continuous flow nitration method has been reported for related methyl benzoate derivatives, which can be adapted for the synthesis of this compound:

- Raw Material: 3-methyl-4-butyryl methyl benzoate or similar methyl benzoate derivatives.

- Nitration Reagent: Mixed acid consisting of fuming nitric acid (95-98%) and concentrated sulfuric acid (50-98%).

- Solvents: Organic solvents such as dichloromethane, chloroform, 1,2-dichloroethane, or ethyl acetate.

- Reaction Conditions:

- Temperature controlled between 5-45 °C during acid mixing.

- Nitration temperature between 5-40 °C.

- Reaction time from 1 to 30 minutes.

- Post-reaction Processing: Quenching with water at 0-15 °C, neutralization, drying, concentration, and recrystallization to obtain pure this compound or analogues.

- Advantages: This continuous flow method reduces reagent consumption, shortens reaction time, minimizes byproducts, and enhances safety and efficiency, making it suitable for industrial scale-up.

Fluorination via Nucleophilic Aromatic Substitution

A reported method for introducing fluorine into aromatic nitro compounds is nucleophilic aromatic substitution (S_NAr):

- Starting Material: Methyl 3-nitropyridine-4-carboxylate analogues (structurally related to benzoates).

- Fluoride Source: Cesium fluoride (CsF).

- Solvent: Dry dimethyl sulfoxide (DMSO).

- Reaction Conditions: Reflux for approximately 1.5 hours.

- Outcome: The nitro group is replaced by fluorine, yielding the fluorinated aromatic ester in moderate yields (~38% reported for pyridine analogues).

- Characterization: Confirmed by NMR spectroscopy, showing characteristic fluorine-carbon coupling constants and proton coupling patterns.

This approach suggests that fluorination of a nitro-substituted methyl benzoate derivative could be achieved similarly, although yields may vary depending on substrate and conditions.

Esterification from Carboxylic Acid Precursors

Esterification of 3-fluoro-4-methyl-5-nitrobenzoic acid to the methyl ester can be performed by:

- Reagents: Methanol and catalytic sulfuric acid.

- Conditions: Heating at 65 °C for 4 hours, sometimes extended with molecular sieves to remove water and drive the reaction forward.

- Work-up: Filtration, concentration under reduced pressure, extraction with dichloromethane, washing with aqueous sodium bicarbonate and brine, drying over magnesium sulfate.

- Yield: Yields around 67% with high purity (~99%) have been reported for similar substituted benzoates.

This method is straightforward and commonly used for preparing methyl esters from their corresponding acids.

Comparative Data Table of Key Preparation Methods

Summary and Recommendations

- The continuous flow nitration method offers an efficient, scalable, and green approach to introduce the nitro group into methyl benzoate derivatives under mild conditions.

- Nucleophilic aromatic substitution with fluoride is a viable route for fluorination, though yields may be moderate and require optimization.

- Esterification via acid and methanol under acidic catalysis remains a reliable and widely used method to obtain the methyl ester.

- For high-purity and high-yield synthesis, acid chloride intermediates provide an alternative pathway.

- Specialized radiochemical methods exist but are generally outside routine synthetic needs.

For practical laboratory or industrial synthesis of this compound, a combination of continuous flow nitration of the methyl ester precursor followed by nucleophilic fluorination or direct fluorination methods is recommended, with esterification or acid chloride methods used as needed for final product formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group.

Reduction: Conversion of the nitro group to an amine.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Reduction: Produces Methyl 3-fluoro-4-methyl-5-aminobenzoate.

Substitution: Can yield various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry

- Proteomics Research

- Materials Science

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. The derivatives showed promising results in inhibiting cancer cell proliferation in vitro, demonstrating the compound's potential in drug development .

Case Study 2: Protein Labeling Techniques

In proteomics, researchers utilized this compound for selective labeling of cysteine residues in proteins. This approach allowed for tracking protein interactions within cellular environments, providing insights into cellular mechanisms and potential therapeutic targets .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceutical compounds | Potential anticancer agents derived from this compound have shown efficacy |

| Proteomics Research | Reagent for protein modification and labeling | Facilitates study of protein interactions; enhances understanding of functions |

| Materials Science | Development of advanced materials | Fluorinated derivatives exhibit improved stability and performance |

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted methyl benzoates exhibit diverse physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Methyl 3-fluoro-4-methyl-5-nitrobenzoate with Structural Analogs

Electronic and Steric Effects

- Nitro Group (NO₂): The nitro group at the 5-position in the target compound is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at meta positions. This contrasts with analogs like methyl 4-fluoro-3-nitrobenzoate, where the nitro group at the 3-position directs reactivity differently .

- Fluorine (F): Fluorine at the 3-position increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. However, difluoro analogs (e.g., methyl 2,4-difluoro-5-nitrobenzoate) exhibit stronger inductive effects, reducing basicity .

- This effect is less pronounced in ethyl esters (e.g., Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate), where the larger ester group dominates solubility .

Biological Activity

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications for pharmaceutical development based on recent research findings.

- IUPAC Name : Methyl 3-fluoro-4-nitrobenzoate

- Molecular Formula : CHFNO

- Molecular Weight : 199.14 g/mol

- CAS Number : 185629-31-6

- Physical Form : White to yellow-green solid

Synthesis and Applications

This compound is synthesized through various methods, including the use of starting materials like 3-fluoro-4-nitrobenzoic acid. Its unique structure allows it to serve as a precursor in the synthesis of bioactive compounds, particularly in the development of benzimidazole derivatives with antimycobacterial properties and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Biological Activity

1. Antimycobacterial Activity

- This compound has been utilized as a starting reagent in the preparation of novel benzimidazole derivatives that exhibit antimycobacterial activity. These derivatives are crucial in developing treatments for tuberculosis and other mycobacterial infections .

2. Enzyme Inhibition

- The compound has shown promise as an inhibitor of AChE and BChE, which are critical targets in treating neurodegenerative diseases such as Alzheimer's. The presence of the nitro group enhances its binding affinity to these enzymes, leading to improved efficacy .

3. Anti-inflammatory Effects

- A derivative of this compound demonstrated significant anti-inflammatory effects in animal models. It was found to ameliorate pancreatic injury and reduce inflammatory markers such as COX-2, NOS-2, IL-6, and TNF-α in models of acute pancreatitis and sepsis .

Case Study 1: Anticancer Activity

In a study focusing on cancer treatment, compounds derived from this compound were evaluated for their ability to inhibit microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance caspase activity, confirming their potential as anticancer agents .

Case Study 2: Pain Management

Another study investigated the analgesic properties of a derivative compound that included this compound. The compound showed good oral bioavailability and was well tolerated in rats, indicating its potential for further development as a pain management drug .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 3-fluoro-4-nitrobenzoate | Contains a nitro group enhancing reactivity | Antimycobacterial, anti-inflammatory |

| Methyl 3-fluoro-5-nitrobenzoate | Lacks methyl substitution; different reactivity | Less effective against AChE |

| Methyl 4-fluoro-3-nitrobenzoate | Different positioning of functional groups | Varying biological activity |

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-fluoro-4-methyl-5-nitrobenzoate?

Answer:

A common approach involves nitration and esterification of substituted benzoic acid derivatives. For example, starting with 3-fluoro-4-methylbenzoic acid, nitration at the 5-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) yields the nitro intermediate. Subsequent esterification with methanol and catalytic H₂SO₄ or thionyl chloride (SOCl₂) produces the methyl ester . Key optimization parameters include:

- Temperature control : Excess heat during nitration can lead to byproducts like dinitro derivatives.

- Catalyst selection : SOCl₂ is preferred for esterification due to higher yields and reduced side reactions compared to H₂SO₄.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Advanced: How do steric and electronic effects influence the regioselectivity of nitration in this compound?

Answer:

The nitro group's placement is governed by:

- Electron-withdrawing fluorine : The 3-fluoro substituent deactivates the benzene ring, directing nitration to the less hindered 5-position (meta to fluorine).

- Steric hindrance : The 4-methyl group further blocks ortho positions, favoring para nitration relative to the methyl group. Computational studies (e.g., DFT calculations) and comparative HPLC analysis of reaction mixtures can validate regioselectivity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., fluorine coupling in ¹H NMR) and chemical shifts (e.g., nitro group deshielding adjacent carbons) .

- FTIR : Confirm ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –NO₂ or –COOCH₃) validate the structure .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 provides:

- Torsional angles : Confirm spatial arrangement of the nitro and methyl groups.

- Hydrogen bonding : Analyze interactions (e.g., C–H···O) influencing crystal packing.

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect distortions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity : Nitroaromatics are potential mutagens; use fume hoods and PPE (gloves, lab coats).

- Storage : Keep in amber vials at –20°C to prevent photodegradation.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform co-crystal design?

Answer:

Graph-set analysis (e.g., Etter’s rules ) identifies recurring motifs like R₂²(8) rings or C(4) chains. For this compound:

- Nitro–methyl interactions : Weak C–H···O bonds may guide co-former selection (e.g., pyridine derivatives) to enhance solubility.

- Fluorine participation : Fluorine’s low polarizability limits strong interactions, favoring van der Waals-dominated packing.

Advanced: How does this compound serve as a precursor in medicinal chemistry?

Answer:

- Pharmacophore modification : The nitro group can be reduced to an amine (–NH₂) for coupling with acylating agents (e.g., in protease inhibitor design).

- Fluorine’s role : Enhances metabolic stability and bioavailability in drug candidates.

- Case study : Analogous compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide demonstrate agrochemical and receptor-targeting applications .

Basic: What chromatographic techniques are effective for purity analysis?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA).

- TLC : Silica gel plates with hexane/ethyl acetate (7:3); visualize under UV or iodine vapor.

- GC-MS : For volatile impurities; derivatization may be required .

Advanced: How to address contradictory NMR data in nitroaromatic systems?

Answer:

- Dynamic effects : Nitro group rotation can cause signal broadening. Use low-temperature NMR (–40°C) to "freeze" conformers.

- Solvent choice : Deutero-DMSO resolves splitting better than CDCl₃ due to reduced proton exchange.

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing methyl and fluorinated protons) .

Advanced: What computational tools predict reactivity in electrophilic substitution?

Answer:

- DFT calculations (Gaussian, ORCA) : Map electrostatic potential surfaces to identify electron-deficient sites.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- SAR studies : Compare with analogs (e.g., methyl 4-fluoro-3-nitrobenzoate) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.